molecular formula C13H24N2O4 B7637945 1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid

1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid

Cat. No. B7637945
M. Wt: 272.34 g/mol
InChI Key: LCUWMCKCMABXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid, also known as Boc-DMPA, is a chemical compound that has been widely used in scientific research as a building block for the synthesis of various peptides and proteins. It is a white to off-white powder that is soluble in organic solvents such as methanol and dichloromethane. Boc-DMPA is a derivative of piperidine and has a molecular formula of C15H27N2O4.

Mechanism of Action

1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid does not have any specific mechanism of action as it is used primarily as a building block for peptide synthesis. However, it plays a crucial role in protecting the amino group of the piperidine ring during SPPS, which allows for the synthesis of longer and more complex peptides and proteins.
Biochemical and Physiological Effects:
1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid does not have any significant biochemical or physiological effects as it is not used for therapeutic purposes. However, it is essential for the synthesis of various peptides and proteins that have biological activities and functions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid in peptide synthesis is its ease of removal under mild acidic conditions. This allows for the synthesis of longer and more complex peptides and proteins without damaging the peptide backbone. Additionally, 1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid is relatively stable, which makes it easy to handle and store.
One of the limitations of using 1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid is its relatively high cost compared to other protecting groups. Additionally, 1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid can be difficult to remove completely from the peptide chain, which can lead to impurities and reduced yields.

Future Directions

There are several future directions for the use of 1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid in scientific research. One potential area is the synthesis of modified peptides and proteins that have enhanced biological activities and functions. Another area is the development of new protecting groups that can be used in conjunction with 1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid to improve the efficiency and yield of peptide synthesis. Additionally, 1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid can be used in the synthesis of peptide-based drugs and therapeutics that have potential applications in various fields such as cancer treatment and immunotherapy.
In conclusion, 1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid is a critical building block for the synthesis of various peptides and proteins in scientific research. It has several advantages and limitations for lab experiments and has potential future directions in the development of modified peptides and proteins and peptide-based drugs and therapeutics.

Synthesis Methods

1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid can be synthesized using various methods, but the most common one is the reaction between piperidine and tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with dimethylamine to yield 1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid. The purity of the final product can be improved by recrystallization using a suitable solvent.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid has been extensively used in scientific research as a building block for the synthesis of various peptides and proteins. It is commonly used in solid-phase peptide synthesis (SPPS) as a protecting group for the amino group of the piperidine ring. 1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid can be easily removed from the peptide chain using mild acidic conditions, which makes it a popular choice for peptide synthesis.

properties

IUPAC Name

4-(dimethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-12(2,3)19-11(18)15-8-6-13(7-9-15,10(16)17)14(4)5/h6-9H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCUWMCKCMABXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Tert-butoxy)carbonyl]-4-(dimethylamino)piperidine-4-carboxylic acid

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